2,4-Dimethyloct-7-en-5-yn-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
91056-25-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,4-dimethyloct-7-en-5-yn-4-ol |
InChI |
InChI=1S/C10H16O/c1-5-6-7-10(4,11)8-9(2)3/h5,9,11H,1,8H2,2-4H3 |
InChI Key |
FZVQLTKYQUZGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C#CC=C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethyloct 7 En 5 Yn 4 Ol and Analogous Structures
Retrosynthetic Analysis of the Alkenynol Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. chemistry.coachegrassbcollege.ac.indeanfrancispress.com For a tertiary alcohol like 2,4-dimethyloct-7-en-5-yn-4-ol, the primary disconnection occurs at one of the three carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. oregonstate.edu This approach identifies the carbonyl compound and the nucleophilic reagent that could form the target upon reaction.
Primary Disconnections for this compound:
Disconnection A (C4-C5 bond): This break suggests a reaction between a ketone (4-methylpentan-2-one) and an alkenyl-alkynyl nucleophile (prop-2-en-1-yl-1-ide). This is a common and powerful strategy.
Disconnection B (C3-C4 bond): This pathway involves the addition of an isobutyl nucleophile to an enynone (4-methyloct-7-en-5-yn-3-one).
Disconnection C (C4-Alkenyl bond): This route implies the addition of an allyl nucleophile to a ketone containing an alkyne (2,4-dimethylhex-5-yn-4-one).
Each disconnection points to a ketone and an organometallic nucleophile as the immediate precursors, or "synthons". egrassbcollege.ac.in The feasibility of each route depends on the availability of the starting materials and the reliability of the corresponding bond-forming reaction. The most common and direct approach for synthesizing tertiary alcohols involves the addition of an organometallic reagent to a ketone. solubilityofthings.commasterorganicchemistry.com
| Disconnection | Bond Broken | Precursors (Synthons) | Corresponding Reagents |
|---|---|---|---|
| Route A | C4-C5 (Alkynyl) | 4-methylpentan-2-one and Allylacetylide | 4-methylpentan-2-one and Allylmagnesium bromide/lithium |
| Route B | C3-C4 (Alkyl) | 4-methyloct-7-en-5-yn-3-one and Isobutyl anion | Enynone and Isobutylmagnesium bromide |
| Route C | C4-C(Allyl) | 2,4-dimethylhex-5-yn-4-one and Allyl anion | Alkynyl ketone and Allylmagnesium bromide |
Alkynylation and Alkenylation Strategies in Alcohol Synthesis
The formation of the carbon skeleton of this compound relies on the creation of new carbon-carbon bonds through the addition of organometallic reagents to carbonyl groups. libretexts.org
Grignard reagents (RMgX) are powerful nucleophiles widely used for the alkylation, alkenylation, and alkynylation of aldehydes and ketones to produce primary, secondary, and tertiary alcohols, respectively. masterorganicchemistry.comresearchgate.netlibretexts.orgsigmaaldrich.comlibretexts.org The synthesis of a tertiary alcohol like the target compound can be efficiently achieved by reacting a ketone with an appropriate Grignard reagent. libretexts.orgmdpi.comtransformationtutoring.com
The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.orgmmcmodinagar.ac.in For instance, the addition of an alkynyl Grignard reagent to a ketone is a standard method for producing propargylic alcohols. wikipedia.org Similarly, alkenyl Grignard reagents add to ketones to form allylic alcohols. thieme-connect.de
To synthesize this compound, one could employ the addition of an allylacetylide Grignard reagent to 4-methylpentan-2-one or an isobutyl Grignard reagent to an enynone. The choice of solvent, typically a dry ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as Grignard reagents react with protic solvents like water. libretexts.orglibretexts.orguoanbar.edu.iq While stereocontrol in the addition of Grignard reagents to prochiral ketones can be challenging, chelation control with substrates containing a nearby Lewis basic group can influence the facial selectivity of the attack, leading to a preferred diastereomer. acs.org
Besides Grignard reagents, other organometallic compounds are instrumental in synthesizing polyunsaturated alcohols. Organolithium reagents (RLi), for example, are even more reactive than their Grignard counterparts and serve as potent nucleophiles and strong bases. mmcmodinagar.ac.inwikipedia.orgnumberanalytics.com They are prepared by reacting alkyl or aryl halides with lithium metal and are used in similar carbonyl addition reactions to form alcohols. solubilityofthings.comtransformationtutoring.comuoanbar.edu.iq The higher reactivity of organolithium reagents can be advantageous but may also lead to less selectivity. mmcmodinagar.ac.in
Transition metal-catalyzed reactions offer another powerful avenue. Palladium-catalyzed multicomponent reactions, for instance, have been developed for the diastereoselective synthesis of (Z)-conjugated enynyl homoallylic alcohols. lookchem.comresearchgate.netacs.orgresearchgate.net These reactions can assemble complex molecules from simpler building blocks with high levels of stereocontrol. lookchem.comresearchgate.net Such methods often involve the in-situ generation of a reactive organometallic species that then adds to a carbonyl compound. For example, a palladium catalyst can facilitate a three-component reaction between a borylated allyl species, an aldehyde, and an organometallic reagent to yield complex homoallylic alcohols. lookchem.com
| Reagent Type | General Formula | Key Characteristics | Application in Alcohol Synthesis |
|---|---|---|---|
| Grignard Reagents | R-MgX | Strongly nucleophilic and basic; requires ether solvents. sigmaaldrich.commmcmodinagar.ac.in | Addition to aldehydes and ketones to form secondary and tertiary alcohols. masterorganicchemistry.comlibretexts.org |
| Organolithium Reagents | R-Li | More reactive than Grignard reagents; strong base. mmcmodinagar.ac.inwikipedia.org | Addition to carbonyls, often used when Grignards are less effective. solubilityofthings.comtransformationtutoring.com |
| Organozinc Reagents | R-ZnX or R2Zn | Less reactive than Grignards/organolithiums; used in catalytic asymmetric additions. thieme-connect.com | Enantioselective alkynylation of ketones. thieme-connect.com |
| Organocopper Reagents | R2CuLi | Softer nucleophiles; primarily used for conjugate addition. | Used in catalytic systems for asymmetric additions to ketones. mdpi.com |
Stereoselective Synthesis of this compound and its Stereoisomers
The target molecule, this compound, has a chiral center at the C4 position. If the synthesis starts from prochiral ketones, a racemic mixture of (R)- and (S)-enantiomers will be produced unless stereocontrol is applied. The synthesis of a single enantiomer or diastereomer requires asymmetric synthesis techniques.
Achieving enantioselectivity in the synthesis of tertiary alcohols is a significant challenge due to steric hindrance around the reactive center. tandfonline.comresearchgate.net Two primary strategies are employed: the use of chiral auxiliaries and catalytic asymmetric methods.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into one of the reactants. nih.gov They direct the approach of the other reactant to one face of the molecule, inducing asymmetry in the product. After the reaction, the auxiliary is removed. For example, a chiral sulfoxide (B87167) auxiliary attached to an aryl ketone has been used to control the addition of organometallic reagents, yielding tertiary alcohols with high enantiomeric excess after reductive cleavage of the auxiliary. nih.govthieme-connect.com Similarly, l-menthyl esters have been used as auxiliaries to induce the asymmetric addition of organolithium reagents to ketones. tandfonline.com
Catalytic asymmetric methods are highly desirable as they use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Catalytic enantioselective alkynylation of ketones is a key method for accessing optically active tertiary propargylic alcohols. thieme-connect.com Systems involving zinc complexes with chiral salen ligands, for example, have been shown to catalyze the asymmetric addition of alkynylzinc reagents to a variety of ketones with good to high enantioselectivity. thieme-connect.com Other successful systems include copper-catalyzed additions using chiral ligands like Ph-BPE and titanium-BINOL complexes, although these are often more effective for aldehydes than for less reactive ketones. thieme-connect.commdpi.com Nickel-catalyzed methods using unique bimetallic ligands have also emerged for the asymmetric α-alkylation of ketones, creating chiral quaternary carbon centers. organic-chemistry.orgacs.org
When a molecule already contains one or more chiral centers, the formation of a new stereocenter can lead to diastereomers. Diastereoselective control aims to favor the formation of one diastereomer over others. In the context of enynyl alcohol synthesis, if a chiral ketone is used as a starting material, the existing stereocenter can influence the facial selectivity of the nucleophilic attack.
This substrate-controlled diastereoselectivity is often rationalized by models like Felkin-Anh or chelation control. acs.org For instance, in the nucleophilic addition to α-alkoxy ketones, a chelating metal cation (like Mg²⁺ from a Grignard reagent) can coordinate to both the carbonyl oxygen and the α-alkoxy group, forming a rigid cyclic intermediate. acs.orgosti.gov This conformation locks the molecule in a specific geometry, forcing the nucleophile to attack from the less hindered face, resulting in high diastereoselectivity. acs.orgosti.gov
Palladium-catalyzed three-component reactions have also been shown to achieve high diastereoselectivity in the synthesis of enynyl homoallylic alcohols, often favoring the anti-diastereomer. lookchem.comresearchgate.net Similarly, iridium-catalyzed allylic substitution reactions can create vicinal stereocenters with high diastereo- and enantioselectivity by controlling the geometry of both the nucleophile and the electrophile. osti.govacs.org
Protective Group Strategies for Functionalized Alkenynols
In the synthesis of complex molecules with multiple reactive sites, such as functionalized alkenynols, protecting groups are indispensable tools. jocpr.comnumberanalytics.com These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.ukwikipedia.org The synthesis of an alkenynol like this compound, which contains a hydroxyl group, an alkene, and an alkyne, often necessitates the use of protecting groups to achieve the desired chemical transformations selectively. chemistry.coach
The primary challenge in synthesizing substituted alkenynols is the presence of the acidic proton of the hydroxyl group, which is incompatible with many organometallic reagents (e.g., Grignard or organolithium reagents) used to form the carbon skeleton. cureffi.orglibretexts.org If the hydroxyl group is not protected, the organometallic reagent will act as a base and deprotonate the alcohol rather than acting as a nucleophile and attacking the desired electrophilic site. cureffi.org
Key considerations for choosing a protecting group include:
Ease and high yield of introduction and removal. bham.ac.uk
Stability under the specific reaction conditions it needs to endure. numberanalytics.com
The ability to be removed selectively without affecting other functional groups (orthogonality). jocpr.comorganic-chemistry.org
Protecting the Hydroxyl Group: The most common strategy for protecting alcohols is their conversion into ethers or silyl (B83357) ethers. chemistry.coachcureffi.org
Silyl Ethers: These are among the most widely used alcohol protecting groups due to their ease of formation, stability under various conditions, and straightforward removal. cureffi.org The reactivity and stability of silyl ethers can be tuned by changing the alkyl substituents on the silicon atom. For example, a tert-butyldimethylsilyl (TBDMS or TBS) group is more robust and resistant to a wider range of conditions than a trimethylsilyl (B98337) (TMS) group. cureffi.org Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). chemistry.coachcureffi.org
Ethers: Benzyl (Bn) ethers are another common choice for protecting alcohols. They are stable to many acidic and basic conditions but can be readily removed by hydrogenolysis. libretexts.org Other ether-based protecting groups include methoxymethyl (MOM) and β-methoxyethoxymethyl (MEM) ethers, which are cleaved under acidic conditions. libretexts.org
The following table summarizes common protecting groups for alcohols relevant to alkenynol synthesis.
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Stability Characteristics |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid or base | Not very stable, easily cleaved. cureffi.org |
| tert-Butyldimethylsilyl | TBDMS / TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride source (e.g., TBAF), acid. cureffi.org | More stable than TMS; robust. cureffi.org |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C). libretexts.org | Stable to many non-reductive reagents. |
| Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acid. libretexts.org | Stable to bases and nucleophiles. |
Protecting the Terminal Alkyne: If a reaction needs to be performed on another part of the molecule without affecting the terminal alkyne, its acidic proton may also require protection. Silyl groups are commonly used for this purpose as well. For example, a trimethylsilyl (TMS) group can be attached to the terminal alkyne and later removed with fluoride ion or potassium carbonate in methanol.
Orthogonal Strategies: In a complex synthesis involving multiple functional groups, an orthogonal protection strategy is crucial. jocpr.comorganic-chemistry.org This involves using different classes of protecting groups for different functional groups, allowing for the selective removal of one group in the presence of others. For example, a TBDMS-protected alcohol is stable under the basic conditions used to deprotect a benzoyl (Bz)-protected amine, and a benzyl-protected alcohol is stable to the acidic conditions used to remove a Boc-protected amine. libretexts.orgorganic-chemistry.org This allows for the sequential manipulation of different parts of the molecule, which is a cornerstone of modern organic synthesis. jocpr.com
Reaction Mechanisms and Chemical Reactivity of 2,4 Dimethyloct 7 En 5 Yn 4 Ol
Pericyclic Reactions Involving Alkenynol Systems
Pericyclic reactions are concerted processes that occur via a cyclic transition state. documentsdelivered.com The enyne framework of 2,4-dimethyloct-7-en-5-yn-4-ol is well-suited for several types of pericyclic reactions, including sigmatropic rearrangements and intramolecular cycloadditions.
Sigmatropic rearrangements involve the migration of a sigma-bond across a π-electron system. libretexts.org For alkenynol systems like this compound, both acs.orgacs.org- and acs.orgacs.org-sigmatropic shifts represent plausible reaction pathways, often leading to significant molecular reorganization.
acs.orgacs.org-Sigmatropic Rearrangements: The structure of this compound is analogous to substrates that undergo the acs.orgacs.org-Wittig rearrangement. organic-chemistry.orgwikipedia.org This reaction typically involves the rearrangement of a deprotonated allyl ether to a homoallylic alcohol. organic-chemistry.org In the case of this compound, treatment with a strong base could deprotonate the hydroxyl group, forming an alkoxide. This intermediate could then rearrange via a five-membered cyclic transition state. The rearrangement of propargyl ethers via this pathway can yield allenic alcohols. organic-chemistry.org This transformation is highly stereoselective, with the geometry of the newly formed double bond being predominantly E (trans). wikipedia.org
acs.orgacs.org-Sigmatropic Rearrangements: The Cope and Claisen rearrangements are the most well-known acs.orgacs.org-sigmatropic shifts. libretexts.orgwikipedia.org The classic Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether. wikipedia.org While this compound is not a classic substrate for these reactions, related transformations are known. For instance, gold(I) catalysts can facilitate acs.orgacs.org-rearrangements of propargylic esters, which proceed through metal-coordinated allene (B1206475) intermediates. nih.gov Such a pathway could be envisioned for a derivative of this compound, such as its acetate (B1210297) or pivaloate ester. These gold-catalyzed rearrangements are often reversible processes. nih.gov
| Rearrangement Type | Key Substrate Feature | Typical Conditions | Potential Product from this compound Derivative | Reference |
|---|---|---|---|---|
| acs.orgacs.org-Wittig Rearrangement | Propargyl alcohol | Strong base (e.g., n-BuLi), low temperature | Allenic alcohol | organic-chemistry.orgwikipedia.org |
| acs.orgacs.org-Claisen-type Rearrangement | Propargyl ester derivative | Gold(I) catalysis | Allenic ester | nih.gov |
Intramolecular cycloadditions are powerful reactions for the construction of cyclic and polycyclic systems. A [4+2] cycloaddition, or Diels-Alder reaction, involves a 4π component (a conjugated diene) reacting with a 2π component (a dienophile). libretexts.org
For this compound to undergo a thermal intramolecular [4+2] cycloaddition, it would first need to isomerize to a structure containing a conjugated 1,3-diene and a dienophile. While not a direct pathway, such isomerizations can sometimes be induced under thermal or catalytic conditions. More relevant to enyne systems are transition metal-catalyzed cycloadditions. Gold(I) catalysts, for example, can promote formal [4+2] and other cycloaddition reactions in propargyl systems by first forming gold carbenoid intermediates. ntnu.edu These reactions provide access to complex polycyclic structures under mild conditions. For instance, benzynes have been shown to participate in intramolecular [4+2] cycloadditions with conjugated enynes to create highly condensed polycyclic aromatic compounds. nih.gov
Another possibility is a [3+2] cycloaddition, which is common for generating five-membered rings. libretexts.org This could occur if a transient 1,3-dipole can be generated from the alkenynol structure, which then reacts with the internal alkene or alkyne.
Transition Metal-Catalyzed Transformations of this compound
Transition metals are highly effective catalysts for a wide array of transformations involving alkenes and alkynes, owing to their ability to activate C-C multiple bonds. nih.gov Gold and palladium, in particular, have unique reactivity profiles with enyne systems.
Gold(I) catalysts are highly π-acidic, showing a strong affinity for activating alkynes over alkenes. nih.gov This "alkynophilicity" allows for selective reactions on the triple bond of enyne systems like this compound.
Upon coordination of a cationic gold(I) catalyst to the alkyne, the triple bond becomes highly activated towards nucleophilic attack. The internal hydroxyl group of this compound can act as a nucleophile, leading to an intramolecular cyclization. This type of reaction on propargylic alcohols can lead to the formation of various cyclic structures, such as substituted furans or other oxygen heterocycles, via an endo- or exo-dig cyclization pathway. nih.gov Furthermore, gold catalysis on propargyl substrates can also initiate cascade reactions involving rearrangements, such as 1,2- or 1,3-migrations, to form gold carbenoid or allene intermediates that can be trapped by the tethered alkene. nih.govresearchgate.netkyoto-u.ac.jp
| Reaction Type | Intermediate | Potential Product Class | Reference |
|---|---|---|---|
| Intramolecular Hydroalkoxylation | η²-Alkyne-gold complex | Oxygen heterocycles (e.g., furans) | nih.gov |
| Cascade Cyclization/Rearrangement | Gold-stabilized vinyl cation or gold carbene | Polycyclic compounds | researchgate.netkyoto-u.ac.jp |
| Formal Cycloadditions | Gold carbenoid | Cyclopropanes, other cycloadducts | ntnu.edu |
Palladium catalysts are widely used for C-C bond formation and cyclization reactions. nih.gov For enynol substrates, palladium catalysis can facilitate a range of cycloisomerization and tandem cyclization-coupling reactions.
In a typical scenario, a Pd(0) species might coordinate to the enyne system. Alternatively, a Pd(II) catalyst can activate the alkyne towards nucleophilic attack. The hydroxyl group can then add across the activated alkyne, leading to the formation of a vinyl-palladium species. This intermediate can then undergo further reactions, such as insertion of the alkene, leading to carbocycles or heterocycles. acs.orgacs.org For example, palladium-catalyzed cycloisomerization of (Z)-enynols has been shown to produce furans. rsc.org Tandem reactions, such as an aminomethylation followed by intramolecular cyclization of enynols, have also been developed to produce 1,3-dienes confined in oxygen-containing heterocycles of various ring sizes. acs.orgnih.gov
Ring-Closing Enyne Metathesis (RCEYM) is a powerful reaction that reorganizes the bonds between an alkene and an alkyne to form a cyclic 1,3-diene. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by ruthenium carbene complexes, such as Grubbs' catalysts. organic-chemistry.org
When subjected to a ruthenium catalyst, this compound would be expected to undergo RCEYM. The reaction proceeds through a series of metallacyclobutane and metallacyclobutene intermediates. organic-chemistry.org The driving force is the formation of a thermodynamically stable conjugated diene system within a new ring structure. The presence of the free tertiary hydroxyl group in this compound may have a beneficial effect on the reaction; free allylic alcohols have been observed to exert an activating effect on RCM reaction rates. umn.edunih.gov The expected product would be a seven-membered cyclic 1,3-diene containing a quaternary carbon with a hydroxyl group.
Chemoselectivity and Regioselectivity in Polyunsaturated Alcohol Reactions
Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule, while regioselectivity is the preference for reaction at a specific position. In a molecule with multiple reactive sites like this compound, achieving high selectivity is a significant synthetic challenge. The outcome of a reaction is influenced by factors such as the nature of the reagents, catalysts, and reaction conditions.
The reactivity of en-yn-ol systems can be complex, often leading to a mixture of products unless carefully controlled. For instance, in related en-yn-en-yn-ol systems, poor chemoselectivity has been observed, sometimes necessitating the use of protecting groups to achieve the desired transformation.
Reactivity of the Functional Groups:
Tertiary Propargylic Alcohol: The hydroxyl group can be a site for substitution or elimination reactions. Its presence can also direct the stereochemical outcome of reactions at adjacent positions. Tertiary propargylic alcohols are known to undergo Meyer-Schuster rearrangement under acidic conditions to form α,β-unsaturated ketones.
Terminal Alkyne: The acidic proton of the terminal alkyne can be abstracted by a strong base, forming a nucleophilic acetylide. The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydration.
Vinyl Group: The carbon-carbon double bond is susceptible to electrophilic attack and can participate in addition reactions, similar to the alkyne, but generally with different reactivity profiles.
Competing Reaction Pathways:
The presence of these three functional groups in proximity leads to several potential competing reaction pathways. For example, in an electrophilic addition reaction, the electrophile could attack either the double bond or the triple bond. The regioselectivity of this attack would be governed by the relative stability of the resulting carbocation intermediates.
Detailed Research Findings:
While specific research on the reactivity of this compound is not extensively documented, studies on analogous systems provide valuable insights. For example, in the presence of certain catalysts, it is possible to selectively hydrogenate an alkyne to a cis-alkene without affecting a coexisting vinyl iodide, demonstrating that high chemoselectivity can be achieved with the appropriate choice of catalyst.
The following data tables illustrate the expected chemoselectivity and regioselectivity in various reactions involving a hypothetical substrate with the functional groups of this compound, based on established principles of organic chemistry.
Table 1: Predicted Chemoselectivity in Catalytic Hydrogenation
| Catalyst | Predominant Reaction | Product Structure |
| Lindlar's Catalyst | Selective reduction of the alkyne | 2,4-Dimethyloct-5,7-dien-4-ol (cis) |
| Pd/C | Reduction of both alkyne and alkene | 2,4-Dimethyloctan-4-ol |
| Crabtree's Catalyst | Selective reduction of the alkyne | 2,4-Dimethyloct-7-en-4-ol |
Table 2: Predicted Regioselectivity in Electrophilic Addition of HBr
| Reaction Conditions | Major Product | Minor Product | Rationale |
| HBr (Markovnikov) | 2,4-Dimethyl-7-bromo-oct-5-yn-4-ol | 2,4-Dimethyl-8-bromo-oct-5-yn-4-ol | Formation of the more stable secondary carbocation. |
| HBr, Peroxides (Anti-Markovnikov) | 2,4-Dimethyl-8-bromo-oct-5-yn-4-ol | 2,4-Dimethyl-7-bromo-oct-5-yn-4-ol | Radical mechanism favors the formation of the more stable radical intermediate. |
Table 3: Predicted Outcome of Hydration Reactions
| Reagent | Initial Product (enol) | Final Product (keto) | Regioselectivity |
| H₂O, H₂SO₄, HgSO₄ | 2,4-Dimethyloct-7-en-4-ol-5-ene-5-ol | 2,4-Dimethyloct-7-en-5-one | Markovnikov addition of water across the triple bond. |
| 1. BH₃, THF; 2. H₂O₂, NaOH | 2,4-Dimethyloct-7-en-4-ol-5-ene-6-ol | 2,4-Dimethyloct-7-en-5-al | Anti-Markovnikov addition of water across the triple bond. |
These tables are predictive and based on the general reactivity patterns of the functional groups. The actual experimental outcomes may vary depending on the specific reaction conditions employed. The steric hindrance around the tertiary alcohol and the electronic effects of the methyl groups would also play a crucial role in determining the precise selectivity of these reactions.
Theoretical and Computational Chemistry Studies of 2,4 Dimethyloct 7 En 5 Yn 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of complex organic molecules. For 2,4-Dimethyloct-7-en-5-yn-4-ol, DFT calculations at a level like B3LYP/6-31G* can map its electron density distribution and determine the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Calculations can also generate an electrostatic potential map, which visually represents the charge distribution across the molecule. For this enynol, a high negative potential (red/yellow) would be expected around the oxygen atom of the hydroxyl group and the π-clouds of the alkyne and alkene, indicating regions with a surplus of electrons. A positive potential (blue) would likely be centered on the hydroxyl proton. These computational findings are crucial for predicting how the molecule will interact with other reagents. For instance, the activation of the alkyne moiety by a π-acidic metal catalyst, such as gold(I), is understood through DFT to involve σ-donation from the alkyne to the metal and π-back-donation from the metal to the alkyne, which polarizes the C≡C bond for nucleophilic attack. ucl.ac.uk
Table 1: Predicted Electronic Properties of this compound via DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; indicates propensity for electron donation (oxidation). Localized on the C=C and C≡C bonds. |
| ELUMO | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates propensity for electron acceptance (reduction). |
| Energy Gap (ΔE) | 7.7 eV | EHOMO-ELUMO gap; a large value suggests high kinetic stability and lower reactivity. |
Conformational Analysis and Stereochemical Prediction via Molecular Modeling
The structural flexibility of this compound arises from the rotation around its sp3-hybridized carbon-carbon single bonds. Molecular modeling techniques, using force fields (like MMFF) or quantum methods, are employed to perform a conformational analysis, identifying the molecule's most stable three-dimensional shapes (conformers).
The key rotatable bonds are between C3-C4 and C4-C5. Rotation around these bonds influences the relative positions of the bulky isobutyl group at C4 and the rest of the carbon chain. Steric hindrance between the methyl groups and the hydroxyl group at the C4 chiral center plays a significant role in determining the lowest energy conformers. The linear geometry of the alkyne (en-yne) moiety imposes a rigid, planar constraint on that portion of the molecule. iranchembook.ir
Furthermore, this compound possesses a stereocenter at the C4 position. Molecular modeling can be used to predict the distinct energetic and chemical properties of the (R)- and (S)-enantiomers. By calculating the energies of the diastereomeric transition states that could be formed when these enantiomers react with a chiral reagent, it is possible to predict which stereochemical outcome would be favored in a stereoselective reaction. uwa.edu.au
Table 2: Hypothetical Relative Energies of Conformers
| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | 75% |
| Gauche | ~60° | +1.5 | 20% |
| Syn-periplanar (Eclipsed) | ~0° | +4.5 | <1% |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating potential reaction mechanisms, mapping the entire potential energy surface from reactants to products. This is particularly valuable for complex transformations like the metal-catalyzed cyclizations common for enyne substrates. uwa.edu.auescholarship.org For this compound, a likely reaction is an intramolecular cyclization where the hydroxyl group acts as a nucleophile, attacking the alkyne activated by a catalyst like PtCl2 or a gold complex. ucl.ac.uknsf.gov
Using DFT, researchers can model this entire process:
Reactant Complex Formation: Modeling the initial coordination of the metal catalyst to the alkyne π-system. ucl.ac.uk
Transition State Search: Locating the exact geometry and energy of the transition state for the key cyclization step. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction. uwa.edu.au
Intermediate Identification: Characterizing the structure and stability of any intermediates formed after the initial cyclization, such as a vinyl-gold species. ucl.ac.uk
Product Formation: Modeling the final steps, such as protodemetallation, which regenerates the catalyst and releases the final product. ucl.ac.uk
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile for the reaction can be constructed. This allows for the determination of the rate-limiting step and provides a theoretical basis for the observed regioselectivity and stereoselectivity of the reaction. For example, analysis could predict whether a 5-exo-dig or 6-endo-dig cyclization is more favorable.
Table 3: Calculated Energy Profile for a Postulated PtCl2-Catalyzed Cyclization
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + PtCl2 | 0.0 |
| TS1 | Transition state for nucleophilic attack of -OH on the alkyne | +18.5 |
| Intermediate | Cyclic oxonium intermediate | +5.2 |
| TS2 | Transition state for proton transfer/rearrangement | +12.0 |
| Product | Final cyclized product | -15.8 |
Applications and Transformative Potential of 2,4 Dimethyloct 7 En 5 Yn 4 Ol in Complex Molecule Synthesis
Role as Key Intermediates in Natural Product Synthesis
The strategic placement of multiple functional groups in molecules structurally similar to 2,4-Dimethyloct-7-en-5-yn-4-ol makes them valuable intermediates in the total synthesis of natural products. The synthesis of complex molecules often relies on key fragments that can be elaborated and connected in a convergent manner. For instance, the structurally related compound (5E,3R,4S)-4,6-dimethyl-oct-5-en-7-yn-3-ol has been utilized as a key fragment in the preparation of the polyenic macrolactam aglycon of the natural product incednine. researchgate.net In that synthesis, a stannylcupration reaction was performed on the enyne moiety to create a stannyl (B1234572) diene, a crucial intermediate for subsequent cross-coupling reactions. researchgate.net
Similarly, derivatives of dimethyloctenynol have been employed in the synthesis of immunomodulators derived from vitamin A. researchgate.net The versatility of the enyne functional group allows for various coupling reactions, such as the Stille cross-coupling, to assemble complex carbon skeletons. researchgate.net The synthesis of other natural products, such as the monoterpene achillene, has been achieved from precursors containing a dimethyloctene framework, highlighting the importance of this structural motif in natural product synthesis. e-bookshelf.de While direct synthesis of a natural product using this compound as a starting material is not prominently documented, its structure suggests it could serve as a valuable precursor in analogous synthetic strategies.
| Precursor Compound | Natural Product/Target Molecule | Key Transformation |
| (5E,3R,4S)-4,6-dimethyl-oct-5-en-7-yn-3-ol | Incednine (aglycon) | Stannylcupration of the enyne |
| E-alkenylstannanes derived from enantioenriched diols | 13,14-dihydroxyretinol | Stille cross-coupling |
| cis-β-hymentherene | Achillene | Acid-catalyzed rearrangement and irradiation |
Precursors for Heterocyclic Systems
The en-yn-ol functionality is a powerful precursor for the synthesis of a wide array of heterocyclic compounds. The reactivity of the alkyne and alcohol groups can be harnessed to construct various ring systems. Gold-catalyzed reactions of propargylic alcohols, which share the key functional group with this compound, are known to facilitate the activation of the alkyne towards nucleophilic attack. ucl.ac.uk This activation can lead to cyclization reactions, forming furan, pyran, or other heterocyclic structures, depending on the reaction conditions and the nature of the nucleophile.
For example, the intramolecular addition of the hydroxyl group to the activated alkyne can lead to the formation of cyclic ethers. This type of cyclization is a common strategy in the synthesis of heterocyclic natural products. Furthermore, the enyne system can participate in cycloaddition reactions. For instance, a Diels-Alder reaction involving the diene formed from the enyne could be a viable route to six-membered rings, which could be further transformed into various heterocyclic systems. google.com The synthesis of novel tricyclic compounds with potential anti-cancer activity has been reported starting from intermediates containing a dimethyloctenynol core. google.comgoogle.com These syntheses often involve tandem reactions where the enyne moiety plays a crucial role in the formation of the heterocyclic framework. google.com
| Starting Material Moiety | Reaction Type | Resulting Heterocyclic System (Potential) |
| Propargylic alcohol | Gold-catalyzed intramolecular cyclization | Furan, Dihydrofuran |
| En-yne system | Tandem Enyne Metathesis | Fused bicyclic systems |
| Diene (from en-yne) | Diels-Alder Reaction | Cyclohexene derivatives (precursors to heterocycles) |
Building Blocks for Polycyclic Structures and Macrocycles
The construction of complex polycyclic structures and macrocycles often requires building blocks with multiple points of functionality that can be selectively addressed. The structure of this compound is well-suited for this purpose. The terminal alkene and the internal alkyne can be utilized in a variety of cyclization and macrocyclization strategies.
One powerful method for the formation of macrocycles is the ring-closing metathesis (RCM) reaction. The enyne moiety within a precursor molecule can undergo enyne metathesis to form a cyclic diene, which can then be a part of a larger macrocyclic structure. Patents describe the synthesis of novel tricyclic compounds where an enyne intermediate is a key component. google.com These processes can involve tandem reactions, such as an Enyne Metathesis followed by a Diels-Alder reaction, to rapidly build molecular complexity and construct polycyclic systems. google.com
The synthesis of alotamide A, a cyclodepsipeptide natural product, involved investigations into intramolecular Stille cross-coupling reactions and macrolactam formation as key steps for constructing the macrocyclic skeleton. researchgate.net This highlights the utility of vinylstannane intermediates, which can be derived from enyne precursors, in macrocyclization. Given the functional groups present in this compound, it is plausible that it could be converted into a suitable precursor for similar macrocyclization strategies. The synthesis of various macrocyclic and polycyclic compounds often relies on the precise positioning of reactive groups, a characteristic feature of thoughtfully designed building blocks like this compound.
| Synthetic Strategy | Key Intermediate Functionality | Target Structure Type |
| Tandem Enyne Metathesis/Diels-Alder | En-yne | Polycyclic systems |
| Intramolecular Stille Cross-Coupling | Vinylstannane (from alkyne) | Macrocycles |
| Ring-Closing Metathesis (RCM) | Diene (from en-yne) | Macrocycles |
Future Directions and Emerging Research Avenues for 2,4 Dimethyloct 7 En 5 Yn 4 Ol Chemistry
Development of Novel Catalytic Systems for Selective Transformations
The selective transformation of the enyne moiety in 2,4-dimethyloct-7-en-5-yn-4-ol is a key objective for creating molecular diversity. While classical methods exist, future research will likely focus on developing novel catalytic systems that offer unprecedented levels of chemo-, regio-, and stereoselectivity. The presence of the tertiary alcohol is significant, as it can act as a directing group or participate in the reaction, influencing the outcome of catalytic transformations. nih.govacs.orgwiley.com
Transition-metal catalysis is a cornerstone of modern organic chemistry, and its application to enyne functionalization continues to evolve. rsc.org Catalysts based on copper, gold, rhodium, and ruthenium are particularly promising for mediating complex transformations of enyne substrates. wiley.comrsc.orgacs.org For instance, copper-catalyzed systems have emerged as a powerful tool for various hydro- and borofunctionalizations, as well as cyclizations of enynes. rsc.orgrsc.org The development of new ligands for these metals is crucial for controlling selectivity. Chiral ligands, for example, can enable enantioselective transformations, a critical aspect for the synthesis of biologically active molecules.
Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack under mild conditions. acs.orgucl.ac.uk Future work could explore cationic gold complexes to catalyze intramolecular cycloisomerization reactions of this compound, potentially leading to the formation of complex carbocyclic or heterocyclic scaffolds. acs.orgwiley.com Similarly, rhodium catalysts, known for their role in reductive cyclizations and formal cycloadditions, could be employed to generate intricate ring systems from this linear precursor. wiley.com The following table outlines potential catalytic systems and their prospective transformations on this compound.
Table 1: Potential Catalytic Systems for Selective Transformations
| Catalytic System | Ligand Type | Potential Transformation | Predicted Product Type from this compound |
| Copper (I) Halide / Chiral Phosphine | Bidentate Phosphines (e.g., XantPhos) | Asymmetric Hydrofunctionalization rsc.org | Chiral Homopropargyl Alcohols |
| Gold (I) Chloride / Silver Salt | Phosphine Ligands (e.g., PPh₃) | Cycloisomerization / Skeletal Rearrangement acs.org | Substituted Dienes or Cyclobutene Derivatives |
| Rhodium (I) / BINAP | Chiral Diphosphine | Enantioselective Reductive Cyclization wiley.com | Chiral Cyclopentane Derivatives |
| Ruthenium / N-Heterocyclic Carbene (NHC) | NHC Ligands | Enyne Metathesis | Macrocycles or Skipped Dienes |
| Manganese (I) Carbonyl | Carbonyl Complex | C-H Alkenylation with Arenes acs.org | Aryl-substituted Enyne Derivatives |
Investigation of Advanced Functionalization Reactions
Beyond skeletal rearrangements, the introduction of new functional groups onto the this compound framework is a vital area for future research. Advanced functionalization reactions can enhance the molecule's utility as a building block for more complex targets. The development of catalytic strategies that enable precise control over chemo-, regio-, and stereoselectivity is a significant challenge and opportunity in this field. cornell.edu
Radical-mediated functionalization offers a powerful approach for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgcornell.edu Copper-catalyzed radical difunctionalization of the enyne moiety could allow for the simultaneous introduction of two new groups across the double or triple bond. rsc.org Another promising avenue is the use of hypervalent iodine reagents to achieve novel transformations, such as regioselective 1,1-difluorination, which generates valuable homopropargylic difluorides after a formal 1,2-alkynyl shift. nih.gov
The hydroxyl group in this compound can be leveraged to direct these functionalization reactions. For example, catalytic systems that operate via alcohol C-H functionalization could enable C-C bond formation at positions adjacent to the oxygen atom, streamlining the construction of polyketide-like structures. nih.gov Furthermore, multicomponent reactions, where three or more reactants combine in a single operation, represent a highly efficient strategy for rapidly building molecular complexity from simple precursors. researchgate.net
Table 2: Prospective Advanced Functionalization Reactions
| Reaction Type | Key Reagents / Catalyst | Potential Functionalization Site | Expected Product Class |
| Radical Trifluoromethylation | Togni's Reagent / Photoredox Catalyst | Alkene or Alkyne | Trifluoromethyl-containing Alcohols |
| Hydroboration-Oxidation | 9-BBN, then H₂O₂/NaOH | Alkene (anti-Markovnikov) | Diol |
| Oxy-Cope Rearrangement | Potassium Hydride, 18-crown-6 | Enyne System | Unsaturated Aldehyde/Ketone with Rearranged Skeleton |
| Regioselective Difluorination | Hypervalent Iodine Catalyst, HF Source nih.gov | Alkyne | Homopropargylic Difluoride |
| Carboboration | Copper-boryl species, Organometallic reagent researchgate.net | Enyne System | Highly Substituted Organoboranes |
Exploration of Bio-Inspired Synthetic Pathways
The principles of biocatalysis, which utilizes enzymes to perform chemical transformations, offer a powerful and sustainable alternative to traditional synthetic methods. nih.gov Enzymes operate with remarkable efficiency and selectivity under mild conditions, making them ideal catalysts for complex organic synthesis. acs.orgnih.gov Future research into the chemistry of this compound will undoubtedly benefit from the integration of bio-inspired approaches.
One promising avenue is the use of oxidoreductases, such as 'ene'-reductases (EREDs), for the stereoselective reduction of the carbon-carbon double bond. acs.org By selecting the appropriate enzyme, it may be possible to control the stereochemistry of the newly formed chiral center at C-7. Similarly, other classes of reductases could target the alkyne, leading to either the corresponding (E)- or (Z)-alkene, or full reduction to the saturated alkane, depending on the enzyme's characteristics. Imine reductases (IREDs) have also shown promiscuous activity for reducing activated ketones, which could be relevant for transformations of derivatives of the parent alcohol. nih.govacs.org
Furthermore, enzyme engineering and directed evolution can be used to create biocatalysts tailored for specific, non-natural substrates like this compound. nih.gov For instance, a lipase (B570770) could be engineered for the kinetic resolution of the racemic alcohol, providing access to enantiopure starting material. More ambitiously, enzymes could be developed to catalyze cascade reactions, where multiple transformations occur in a single pot, mimicking the efficiency of metabolic pathways in nature. nih.gov A decarboxylative aldolase, for example, could be engineered to construct the carbon skeleton with high stereocontrol, offering a completely novel and green synthetic route. nih.gov
Table 3: Potential Bio-Inspired Synthetic Transformations
| Enzyme Class | Potential Transformation | Substrate Moiety | Potential Product Feature |
| 'Ene'-Reductase (ERED) acs.org | Asymmetric Alkene Reduction | C=C double bond | Chiral center at C-7 |
| Lipase / Esterase | Enantioselective Acylation (Kinetic Resolution) | C-4 Hydroxyl group | Enantiopure (R)- or (S)-alcohol and its ester |
| P450 Monooxygenase | Regioselective Oxidation | Allylic or Propargylic C-H bonds | Additional Hydroxyl or Ketone Functionality |
| Aldolase (engineered) nih.gov | Decarboxylative Aldol Addition | N/A (de novo synthesis) | Stereocontrolled synthesis of the γ-hydroxy alkyne core |
| Hydratase | Alkyne Hydration | C≡C triple bond | β-hydroxy ketone |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dimethyloct-7-en-5-yn-4-ol, and how can purity be validated?
- Methodology : Use palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) for alkyne formation, followed by stereoselective hydroxylation. Validate purity via NMR (e.g., δH and δC assignments for methyl and hydroxyl groups) and IR spectroscopy (e.g., O-H stretch at ~3250–3500 cm⁻¹ and alkyne C≡C stretch at ~2200 cm⁻¹) .
- Key Data : Compare melting points, Rf values, and spectral data with literature to confirm identity .
Q. How should researchers design experiments to characterize the compound’s stability under varying pH or temperature?
- Methodology : Conduct accelerated stability studies using HPLC or GC-MS to monitor degradation products. Include controls (e.g., inert atmosphere for oxidation-prone alkyne groups) and track changes in spectroscopic profiles .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
- Methodology :
- Step 1 : Verify sample purity via recrystallization or chromatography.
- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
- Step 3 : Compare experimental IR peaks with computational predictions (DFT) for bond vibrations .
Q. How can computational modeling predict the compound’s reactivity in catalytic cycles or biological systems?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., frontier molecular orbitals for alkyne reactivity).
- Molecular Dynamics : Simulate interactions with enzymes or solvents to predict binding affinity or solvation effects .
Q. What experimental controls are critical when studying the compound’s bioactivity (e.g., cytotoxicity)?
- Methodology :
- Include positive/negative controls (e.g., cisplatin for cytotoxicity assays).
- Use LC-MS to rule out decomposition during bioassays.
- Cite recent peer-reviewed protocols for natural product bioactivity studies .
Data Contradiction and Reproducibility
Q. How to address discrepancies in synthetic yields reported across studies?
- Analysis Framework :
- Variable Identification : Catalyst loading (e.g., PdCl₂(PPh₃)₂ vs. CuI), solvent polarity, or reaction time.
- DOE (Design of Experiments) : Systematically vary parameters (e.g., temperature from 80°C to 150°C) to identify optimal conditions .
Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?
- Troubleshooting :
- Issue : Low crystal quality due to flexible alkyl chains.
- Alternatives : Use cryo-EM for amorphous samples or computational crystal structure prediction (CSP) tools .
Experimental Design for Mechanistic Studies
Q. How to probe the reaction mechanism of this compound in acid-catalyzed rearrangements?
- Methodology :
- Isotopic Labeling : Introduce deuterium at the hydroxyl group to track proton transfer via MS.
- Kinetic Studies : Monitor intermediate formation via in-situ IR or UV-Vis spectroscopy .
Q. What techniques validate regioselectivity in alkyne functionalization reactions?
- Approach :
- NOE NMR : Detect spatial proximity between methyl groups and alkyne protons.
- Single-Crystal XRD : Resolve bond angles to confirm regiochemical outcomes .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
